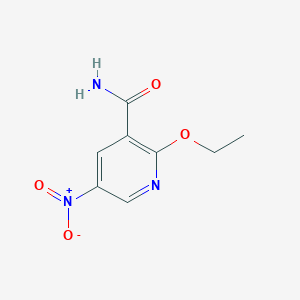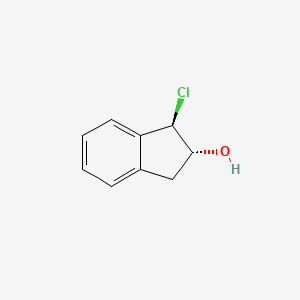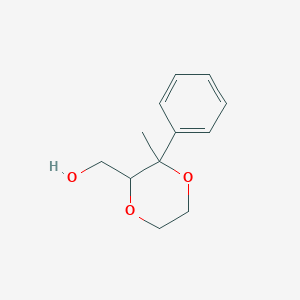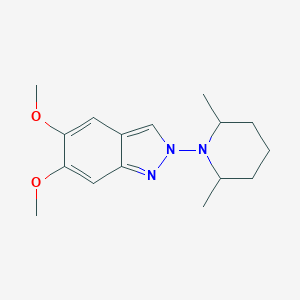
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of a nitroso group at the 6th position, a methyl group at the 4th position, and a 1-methyl-1-phenylethyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of 4-methyl-2-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the precursor phenol derivative, followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitrophenol.
Reduction: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-: Similar structure but without the nitroso group, affecting its redox properties.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59919-23-2 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-methyl-2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C16H17NO2/c1-11-9-13(15(18)14(10-11)17-19)16(2,3)12-7-5-4-6-8-12/h4-10,18H,1-3H3 |
Clé InChI |
YFTFMUHYQSWHMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)







![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
